Product packaging for Jak3/btk-IN-7(Cat. No.:)

Jak3/btk-IN-7

Cat. No.: B12371543
M. Wt: 554.6 g/mol
InChI Key: XLTSMXXGRIGBEL-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Protein Tyrosine Kinases in Cellular Signaling

Protein tyrosine kinases (PTKs) are a family of enzymes that play a pivotal role in cellular communication and regulation. patsnap.com They function by transferring a phosphate (B84403) group from ATP to tyrosine residues on specific proteins, a process known as phosphorylation. patsnap.com This seemingly simple biochemical reaction acts as a molecular switch, turning cellular processes "on" or "off". patsnap.com PTKs are integral components of signaling pathways that govern a wide array of cellular functions, including growth, differentiation, metabolism, and motility. bmj.com

In the immune system, PTKs are critical for the development, activation, and function of various immune cells. cpu.edu.cnbvsalud.org They are essential for transmitting signals from cell surface receptors, such as cytokine receptors and antigen receptors on lymphocytes, to the cell's interior, ultimately leading to changes in gene expression. cpu.edu.cnnih.gov Given their central role in orchestrating immune responses, the dysregulation of PTK activity is often implicated in the pathogenesis of numerous diseases, including autoimmune disorders and cancers. bmj.comscispace.com This makes them attractive targets for therapeutic intervention. cpu.edu.cn

Rationale for Dual Targeting of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK)

Many immune-mediated disorders, such as rheumatoid arthritis, are characterized by complex and multifactorial pathogenesis involving a network of signaling pathways. bmj.com Targeting a single pathway may not be sufficient to achieve a comprehensive therapeutic response, as the disease can continue to progress through complementary pathways. bmj.com This has led to the exploration of multi-target approaches.

Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) are two key non-receptor tyrosine kinases that regulate distinct but crucial pathways in the immune system.

Janus Kinase 3 (JAK3): The expression of JAK3 is primarily restricted to hematopoietic cells. nih.gov It plays a critical role in signaling pathways initiated by cytokines that use the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. nih.gov These cytokines are essential for the development, proliferation, and survival of T cells, B cells, and Natural Killer (NK) cells. nih.govmdpi.com By interfering with the JAK-STAT signaling pathway, inhibition of JAK3 can modulate the function of these key immune cells. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a member of the Tec family of kinases and is crucial for B cell development, activation, and differentiation through its role in B cell receptor (BCR) signaling. nih.govbioworld.com It is also expressed in myeloid cells, such as macrophages and neutrophils, where it is involved in innate immune responses. Dysregulation of BTK activity is associated with the production of autoantibodies and inflammation. nih.gov

By simultaneously inhibiting both JAK3 and BTK, it is possible to target both T-cell and B-cell mediated signaling pathways, as well as aspects of the innate immune response. bmj.com This dual approach offers a more comprehensive strategy to control the complex pathogenesis of autoimmune diseases. bmj.com

The concurrent inhibition of JAK3 and BTK holds the potential for synergistic therapeutic effects. nih.gov Preclinical studies have suggested that the combination of BTK and JAK inhibitors can lead to enhanced efficacy in models of inflammation compared to targeting either kinase alone. nih.gov This synergy may arise from the interruption of multiple, interconnected inflammatory cascades. For instance, JAK3 inhibition can control the production of inflammatory cytokines regulated by the STAT pathways, while BTK inhibition can concurrently suppress B-cell activation and antibody production. bmj.com This multi-pronged attack on the disease process could lead to more profound and durable therapeutic responses. The development of dual inhibitors that can engage both targets simultaneously is an active area of research aiming to harness this potential synergy in a single molecule. nih.govbioworld.com

Overview of JAK3/BTK-IN-7 as a Research Compound and its Dual Inhibitory Concept

This compound, also identified as XL-12, is a research compound designed as a dual inhibitor of both JAK3 and Bruton's Tyrosine Kinase. scispace.com It functions as an irreversible covalent inhibitor, forming a lasting bond with its target enzymes. This compound was developed through a process of bioisosterism and computer-aided drug design, using the structure of the known BTK inhibitor ibrutinib (B1684441) as a foundation. scispace.com

The core concept behind this compound is to simultaneously block the signaling pathways mediated by both JAK3 and BTK. bmj.com This dual inhibitory action is intended to provide a more potent and comprehensive anti-inflammatory effect, particularly in the context of complex autoimmune diseases like rheumatoid arthritis. scispace.com

Preclinical research has demonstrated the potent in vitro and in vivo activity of this compound.

Detailed Research Findings:

In Vitro Activity:

This compound has shown significant inhibitory activity against both target kinases in enzymatic assays. scispace.com

Enzyme Activity IC50 Value
BTK2.0 nM
JAK314.0 nM
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data sourced from: scispace.com

The compound has also demonstrated antiproliferative effects in cell-based assays.

Cell-Based Antiproliferative Activity Cell Line IC50 Value
Daudi (B-cell lymphoma)689.9 nM
BaF3-JAK3 (Pro-B cells expressing JAK3)366.4 nM
Data sourced from:

Furthermore, this compound has exhibited anti-inflammatory properties by reducing the production of key inflammatory cytokines. In lipopolysaccharide (LPS)-treated RAW264.7 macrophage-like cells, the compound led to a dose-dependent decrease in the intracellular concentrations and relative mRNA levels of IL-1β and IL-6.

In Vivo Efficacy:

The therapeutic potential of this compound has been evaluated in preclinical animal models of rheumatoid arthritis. scispace.com

Collagen-Induced Arthritis (CIA) Model: In a CIA mouse model, this compound led to a significant reduction in paw volume and the arthritis index.

These research findings highlight this compound as a promising dual inhibitor with the potential for further investigation in the field of immune-mediated disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N8O4 B12371543 Jak3/btk-IN-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H30N8O4

Molecular Weight

554.6 g/mol

IUPAC Name

N-[7-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzodioxol-4-yl]-4-(dimethylamino)benzamide

InChI

InChI=1S/C29H30N8O4/c1-4-22(38)36-13-5-6-19(14-36)37-28-23(27(30)31-15-32-28)24(34-37)20-11-12-21(26-25(20)40-16-41-26)33-29(39)17-7-9-18(10-8-17)35(2)3/h4,7-12,15,19H,1,5-6,13-14,16H2,2-3H3,(H,33,39)(H2,30,31,32)/t19-/m1/s1

InChI Key

XLTSMXXGRIGBEL-LJQANCHMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)[C@@H]6CCCN(C6)C(=O)C=C)OCO3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)C6CCCN(C6)C(=O)C=C)OCO3

Origin of Product

United States

Molecular and Biochemical Characterization of Jak3/btk in 7

Inhibitory Potency and Selectivity Profile

JAK3/BTK-IN-7 demonstrates potent inhibitory activity against its primary targets, Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), with a nuanced selectivity profile across the broader kinome.

In Vitro Enzymatic Inhibition Constants for JAK3 (IC₅₀)

In enzymatic assays, this compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 14.0 nM against JAK3. This potent inhibition underscores its efficacy in targeting this key enzyme involved in cytokine signaling pathways.

In Vitro Enzymatic Inhibition Constants for BTK (IC₅₀)

The compound shows even greater potency against BTK, with an IC₅₀ value of 2.0 nM . This strong inhibition of BTK, a crucial mediator in B-cell receptor signaling, highlights the dual-targeting nature of this inhibitor.

In Vitro Enzymatic Inhibition of this compound
Target KinaseIC₅₀ (nM)
JAK314.0
BTK2.0

Selectivity Spectrum Against Off-Target Kinases within the JAK Family (e.g., JAK1, JAK2, TYK2)

A critical aspect of a targeted inhibitor's profile is its selectivity over other closely related kinases. While specific IC₅₀ values for this compound against other JAK family members (JAK1, JAK2, and TYK2) are not extensively reported in publicly available literature, the mechanism of action provides a strong basis for its selectivity. The covalent binding of this compound to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 is a key determinant of its selectivity. Other JAK family members, such as JAK1, JAK2, and TYK2, possess a serine residue at the analogous position, which does not readily react with the inhibitor in the same covalent manner. This structural difference is the foundation for the compound's preferential inhibition of JAK3 over its other family members.

Selectivity Spectrum Against Other Tyrosine Kinase Families (e.g., TEC Family Members like ITK, BMX, LCK; EGFR)

Mechanism of Kinase Inhibition

The inhibitory action of this compound is characterized by its covalent binding to the target kinases, leading to irreversible inhibition.

Elucidation of Covalent Binding Modality

This compound is classified as an irreversible, covalent inhibitor. Its mechanism of action involves the formation of a stable covalent bond with a specific, non-catalytic cysteine residue located within the ATP-binding site of its target kinases. In the case of JAK3, this critical residue is Cys909. The inhibitor is designed with an electrophilic "warhead" that reacts with the thiol group of the cysteine residue. This covalent interaction effectively and permanently blocks the ATP-binding pocket, thereby preventing the kinase from carrying out its phosphotransferase activity. This targeted covalent mechanism is a key feature that contributes to the inhibitor's high potency and its selectivity for kinases that possess this reactive cysteine residue.

Identification of Specific Amino Acid Residues Targeted (e.g., Cysteine in JAK3 at Cys909, Cysteine in BTK at Cys481)

The mechanism of action for dual covalent inhibitors like this compound involves the formation of a stable, covalent bond with specific amino acid residues within the active sites of their target kinases. This targeted approach leverages unique structural features of the enzymes to achieve selectivity and potent inhibition.

JAK3: The inhibitor specifically targets Cysteine 909 (Cys909) within the ATP-binding site of JAK3. mdpi.comresearchgate.net This residue is unique to JAK3 among the JAK family, making it an ideal target for achieving isoform selectivity. nih.govmdpi.com The inhibitor typically contains an electrophilic group, often an acrylamide (B121943) "warhead," which acts as a Michael acceptor. nih.gov This group undergoes a nucleophilic addition reaction with the thiol group of the Cys909 residue, forming a permanent covalent bond. researchgate.net

BTK: In a similar fashion, the inhibitor targets Cysteine 481 (Cys481) in BTK. frontiersin.org This residue is located within the ATP binding pocket of BTK and is accessible for covalent modification. frontiersin.org The formation of an irreversible covalent bond with Cys481 effectively blocks the kinase's activity. frontiersin.orgnih.gov The development of the first irreversible BTK inhibitor, ibrutinib (B1684441), demonstrated the viability of targeting this specific cysteine residue. frontiersin.org

Molecular docking studies of similar dual inhibitors confirm the formation of covalent bonds with Cys909 in JAK3 and Cys481 in BTK. nih.gov

Target KinaseTargeted ResidueLocation
Janus Kinase 3 (JAK3)Cysteine 909 (Cys909)ATP-Binding Site
Bruton's Tyrosine Kinase (BTK)Cysteine 481 (Cys481)ATP-Binding Site

Characterization of ATP-Binding Site Interaction

This compound functions as an ATP-competitive inhibitor. nih.gov This means it binds to the ATP-binding site of the kinase domain, directly competing with the enzyme's natural substrate, adenosine triphosphate (ATP). nih.govnih.govresearchgate.net By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to substrate proteins—a critical step in the signal transduction cascade. patsnap.comyoutube.com

The binding of the inhibitor is stabilized by multiple interactions with amino acid residues within the ATP pocket. For example, molecular docking of the dual inhibitor Wj1113, which shares a similar mechanism, revealed key interactions:

In BTK , the inhibitor's core structure forms hydrogen bonds with Met477 in the hinge region of the ATP-binding site. nih.gov

In JAK3 , hydrogen bonds are formed with Leu905, and another part of the inhibitor interacts with Asp967. nih.gov

These non-covalent interactions properly orient the inhibitor within the active site, facilitating the subsequent irreversible covalent bond formation with the target cysteine residue. nih.gov The active pocket of JAK3 kinase is composed of a hydrophilic front pocket and a hydrophobic back pocket, and effective inhibitors are designed to occupy these spaces to enhance binding affinity and stability. mdpi.com

KinaseInteracting ResidueType of Interaction
BTKMet477Hydrogen Bond
JAK3Leu905Hydrogen Bond
JAK3Asp967Interaction with Amide Group

Irreversibility of Covalent Bond Formation

The defining characteristic of this compound's interaction with its targets is the formation of an irreversible covalent bond. nih.govbioworld.com This irreversibility leads to sustained and potent inhibition of the kinase activity. Once the inhibitor is bound, it permanently inactivates the enzyme molecule.

The process is achieved through a targeted covalent reaction. The inhibitor is designed with a reactive electrophilic moiety, such as an acrylamide group, which serves as a "warhead". nih.gov This group reacts specifically with the nucleophilic thiol side chain of the cysteine residues (Cys909 in JAK3 and Cys481 in BTK) located within the ATP-binding pocket. nih.govresearchgate.net The result is a stable thioether linkage between the inhibitor and the kinase.

Enzyme analysis and mass spectrometry have been used to confirm that this type of inhibitor irreversibly binds to JAK3. nih.gov This covalent and irreversible binding mode provides high selectivity and potency, as the inhibitor does not need to rely solely on non-covalent interactions to maintain its inhibitory effect. researchgate.netnih.gov

Cellular and Signaling Pathway Modulation by Jak3/btk in 7

Impact on Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Dynamics

The JAK/STAT signaling cascade is a principal communication hub for numerous cytokines and growth factors, playing a pivotal role in hematopoiesis, immune regulation, and inflammation. medchemexpress.com This pathway involves four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. medchemexpress.comnih.gov JAK3, in particular, is predominantly expressed in hematopoietic cells and is crucial for the development and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells. longdom.orgpatsnap.comfrontiersin.org It associates with the common gamma chain (γc) of several interleukin (IL) receptors, such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. patsnap.combellbrooklabs.com The binding of these cytokines to their receptors activates JAK3, which then phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. patsnap.comyoutube.com

Inhibition of Interleukin-Induced STAT Phosphorylation (e.g., pSTAT5) in Immune Cells (e.g., Human PBMCs)

JAK3/BTK-IN-7 effectively suppresses the JAK/STAT pathway by inhibiting the phosphorylation of STAT proteins. Interleukins, such as IL-7, are known to induce the rapid, dose-dependent tyrosine phosphorylation of JAK1 and JAK3, which in turn activates various STAT5 isoforms. nih.gov This signaling is critical for the growth-promoting effects of IL-7 on T cells. nih.gov Inhibitors targeting the JAK/STAT pathway can diminish cytokine-driven STAT phosphorylation. For instance, JAK inhibitors have been shown to reduce IL-7-mediated STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs). researchgate.net By blocking JAK3 activity, this compound is expected to prevent the downstream phosphorylation of STAT5 in immune cells like human PBMCs, thereby interfering with interleukin-driven signaling. This inhibition of STAT phosphorylation is a key mechanism by which JAK inhibitors modulate immune responses. patsnap.comyoutube.com

Regulation of Cytokine Expression Profiles (e.g., IL-1β, IL-6)

Inhibitory Activity of this compound

TargetIC50 (nM)
BTK2.0
JAK314.0

Table 1. This table displays the half-maximal inhibitory concentration (IC50) values of this compound against Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3). bioworld.com

Disruption of JAK3-Dependent Lymphocyte Activation and Development

Given the critical role of JAK3 in lymphocyte biology, its inhibition by this compound has profound effects on the activation and development of these immune cells. longdom.orgpatsnap.com JAK3 is essential for signaling through the common gamma chain (γc), which is a component of receptors for several interleukins vital for lymphocyte proliferation, differentiation, and survival. patsnap.combellbrooklabs.com Consequently, the disruption of JAK3 signaling can impair T-cell and B-cell development and function. longdom.orgbellbrooklabs.com Loss-of-function mutations in JAK3 are known to cause severe combined immunodeficiency (SCID), highlighting its indispensable role in the immune system. longdom.orgbellbrooklabs.com By blocking JAK3, this compound interferes with these fundamental processes, thereby modulating lymphocyte-mediated immune responses. This targeted inhibition of JAK3 makes it a tool for studying and potentially controlling aberrant lymphocyte activity in various pathological conditions. patsnap.combellbrooklabs.com

Modulation of B-cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, proliferation, and differentiation. nih.govresearchgate.net Bruton's tyrosine kinase (BTK) is a key cytoplasmic enzyme in this pathway. nih.gov

Inhibition of BTK Auto-phosphorylation (e.g., pBTK)

Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. This activation involves the phosphorylation of BTK at tyrosine 551 (Y551) by spleen tyrosine kinase (SYK), followed by BTK autophosphorylation at tyrosine 223 (Y223). nih.gov This autophosphorylation is a critical step for full BTK activation. elifesciences.org As a potent BTK inhibitor, this compound is designed to block the kinase activity of BTK. nih.gov By doing so, it prevents the autophosphorylation of BTK, thereby halting the downstream signaling cascade that is essential for B-cell activation and function. nih.govnih.gov Several studies have confirmed that potent BTK inhibitors can significantly inhibit the phosphorylation of the BTK enzyme. nih.gov

Antiproliferative Activity of this compound

Cell LineIC50 (nM)
Daudi (Burkitt's lymphoma)689.9
BaF3-JAK3 (Pro-B cells)366.4

Table 2. This table shows the antiproliferative activity of this compound in Daudi and BaF3-JAK3 cell lines, as indicated by their IC50 values. bioworld.com

Regulation of BCR-Dependent Cellular Activation Markers (e.g., CD69 Expression)

The inhibition of BTK by this compound also leads to the downregulation of cellular activation markers on B-cells. CD69 is one of the earliest cell surface markers expressed upon lymphocyte activation. nih.gov Following BCR stimulation, the expression of CD69 is upregulated. researchgate.net Studies have shown that BTK inhibitors can effectively reduce the upregulation of CD69 on B-cells following activation. researchgate.netresearchgate.net This demonstrates that the functional consequence of inhibiting BTK phosphorylation is a block in B-cell activation. researchgate.net Therefore, by targeting BTK, this compound can modulate the expression of key activation markers like CD69, providing a clear indicator of its inhibitory effect on the BCR signaling pathway. researchgate.netresearchgate.net

Interplay and Synergy between JAK/STAT and BCR Signaling Cascades in the Context of Dual Inhibition

The rationale for dual inhibition of JAK3 and BTK stems from the intricate interplay and potential for synergy between the JAK/STAT and BCR signaling pathways in regulating B-cell function. mdpi.comnih.gov Both pathways are fundamental for B-cell development, activation, and malignancy, and their simultaneous targeting is considered a promising therapeutic strategy. researchgate.net

The JAK/STAT and BCR signaling cascades converge on several key cellular processes that are critical for immune cell regulation. Both pathways are instrumental in controlling cell proliferation, survival, and differentiation. mdpi.comnih.govfrontiersin.org

The BCR signaling pathway, with BTK as a key component, is the primary sensor that initiates signaling upon antigen engagement. nih.gov This leads to the activation of transcription factors like NF-κB, which are essential for B-cell survival and proliferation. youtube.com

The JAK/STAT pathway is activated by a multitude of cytokines and growth factors. frontiersin.orgashpublications.org In B-cells, this pathway is crucial for mediating responses to interleukins that govern maturation and antibody production. researchgate.net For example, IL-4 activates JAK1/JAK3, leading to STAT6 phosphorylation, which enhances antigen presentation. researchgate.net Furthermore, cytokines like IL-6 and IL-21, which are important for B-cell maturation and differentiation into plasma cells, signal through the JAK/STAT pathway. researchgate.net

A direct link between these pathways has been observed in certain B-cell malignancies like mantle cell lymphoma (MCL). In MCL cells, two independent pathways, BCR-BTK and IL-6-JAK, have been shown to lead to the activation of STAT3. ashpublications.org Ibrutinib (B1684441), a BTK inhibitor, can inhibit IgM-induced STAT3 activation but not IL-6-induced STAT3 activation. ashpublications.org This indicates that while the pathways can be independent, they converge on the same downstream effector, STAT3, which is a major oncogenic signaling protein. ashpublications.orgnih.gov This convergence highlights the functional interplay where both pathways contribute to the activation of a key protein involved in cell survival and proliferation.

The simultaneous inhibition of the JAK/STAT and BCR signaling pathways provides a strong theoretical basis for synergistic immunomodulation. researchgate.net This synergy arises from targeting two distinct but interconnected signaling nodes that are both vital for the pathobiology of B-cell disorders.

By blocking BTK, dual inhibitors like this compound disrupt the constitutive BCR signaling that provides survival and proliferation advantages to malignant B-cells. mdpi.com This directly targets the intrinsic machinery of the B-cell that has become dysregulated.

Concurrently, blocking JAK3 disrupts the communication of B-cells with their microenvironment through cytokine signaling. bellbrooklabs.com This is crucial because the tumor microenvironment provides essential survival signals to malignant cells. For instance, the autocrine production of IL-6 in MCL can maintain STAT3 activation even when the BCR-BTK pathway is inhibited. ashpublications.org A dual inhibitor can block both of these inputs, leading to a more complete shutdown of pro-survival signaling.

Preclinical Efficacy Studies of Jak3/btk in 7 in Disease Models

In Vitro Cellular Assays for Antiproliferative and Anti-inflammatory Effects

The antiproliferative potential of dual JAK3/BTK inhibitors has been evaluated in several lymphoma cell lines. These assays are crucial for determining a compound's ability to halt the uncontrolled growth of cancerous B-cells.

One such dual inhibitor, XL-12, demonstrated notable antiproliferative activity against Daudi cells, a human B-lymphoblast cell line, and BaF3-JAK3 cells, a murine pro-B cell line engineered to be dependent on JAK3 signaling. bioworld.com The half-maximal inhibitory concentration (IC50) values were recorded at 689.9 nM for Daudi cells and a more potent 366.4 nM for BaF3-JAK3 cells, indicating a direct effect on cell proliferation. bioworld.com

Studies on other dual JAK3/BTK inhibitors, specifically pyrimidine (B1678525) derivatives, have also shown enhanced activity in blocking the proliferation of various B-cell lymphoma cells when compared to single-target BTK inhibitors like ibrutinib (B1684441). researchgate.net For instance, a specific pyrimidine compound, identified as compound 172, showed significant activity against Ramos, Raji, and Namalwa lymphoma cell lines. researchgate.net Another class of pyrazolo-pyrimidine derivatives also exhibited antiproliferative effects on Ramos and Raji cells. mdpi.commdpi.com

Antiproliferative Activity of Dual JAK3/BTK Inhibitors in Lymphoma Cell Lines
CompoundCell LineCell TypeIC50 ValueReference
XL-12DaudiHuman B-Lymphoblast689.9 nM bioworld.com
XL-12BaF3-JAK3Murine Pro-B (JAK3-dependent)366.4 nM bioworld.com
Compound 172 (Pyrimidine derivative)RamosHuman Burkitt's Lymphoma2.46 µM researchgate.net
Compound 172 (Pyrimidine derivative)RajiHuman Burkitt's Lymphoma8.89 µM researchgate.net
Compound 172 (Pyrimidine derivative)NamalwaHuman Burkitt's Lymphoma6.54 µM researchgate.net

Macrophages play a pivotal role in the inflammatory process. The anti-inflammatory effects of dual JAK3/BTK inhibitors have been assessed using macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

In studies involving the murine macrophage cell line RAW264.7, the dual inhibitor XL-12 demonstrated a significant anti-inflammatory effect. bioworld.com When these cells were treated with LPS to induce an inflammatory response, subsequent exposure to XL-12 at concentrations of 1, 2, and 4 µM led to a dose-dependent decrease in the intracellular levels and relative mRNA expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). bioworld.com This finding highlights the compound's ability to suppress key inflammatory mediators at the cellular level.

Anti-inflammatory Effects of XL-12 in LPS-Treated RAW264.7 Macrophages
CompoundCell LineTreatmentObserved EffectReference
XL-12RAW264.71, 2, and 4 µMDose-dependent reduction of IL-1β and IL-6 (intracellular concentration and mRNA levels) bioworld.com

In Vivo Studies in Animal Models of Inflammatory and Autoimmune Diseases

The collagen-induced arthritis (CIA) model in rodents is a widely used and relevant model for studying human rheumatoid arthritis. Several dual JAK3/BTK inhibitors have shown significant efficacy in these models.

Experimental autoimmune encephalomyelitis (EAE) in mice is the most commonly used animal model for human multiple sclerosis. The efficacy of dual JAK3/BTK inhibitors in this model points to their potential in treating neuroinflammatory diseases.

The dual inhibitor SSD6453 was tested in two different mouse EAE models, one primarily driven by T-cells (induced by MOG35-55) and another with significant B-cell involvement (induced by MOG1-125). bmj.combmj.com SSD6453 robustly ameliorated the disease in both models, whereas a selective BTK inhibitor was only effective in the MOG1-125 induced model. bmj.com This suggests that the combined inhibition of JAK3 and BTK provides a broader mechanism of action that can address different facets of neuroinflammation. bmj.com The efficacy of selective JAK3 inhibitors, such as ritlecitinib (B609998) (PF-06651600), has also been demonstrated in rodent EAE models, further validating JAK3 as a key target in this disease context. researchgate.netdrughunter.commedchemexpress.com

The therapeutic potential of dual JAK3/BTK inhibitors has been explored in other preclinical models of autoimmune disease.

In the adjuvant arthritis (AA) rat model, another analogue of rheumatoid arthritis, the compound XL-12 significantly reduced the degree of swelling, the arthritis index, and the whole-body score. bioworld.comnih.gov In this model, XL-12 was found to be more effective at suppressing arthritis progression and cellular infiltration than the BTK inhibitor ibrutinib. bioworld.commdpi.com

Furthermore, the dual inhibitor DWP212525 was evaluated in a mouse model of pemphigus vulgaris (PV), a severe autoimmune blistering disease of the skin. acrabstracts.orgpemphigus.org The study found that DWP212525 effectively reduced both the clinical symptoms and the levels of pathogenic anti-desmoglein3 (DSG3) autoantibodies. pemphigus.org This suggests that the dual inhibition of JAK3 and BTK can effectively target the underlying autoimmune response in pemphigus by inhibiting both T-cell and B-cell functions. pemphigus.org

Analysis of Cellular Infiltration and Pathological Markers in Diseased Tissues (e.g., Paw Edema, Arthritis Index, Whole Body Score, Osteoclast Staining)

In preclinical models of autoimmune disease, particularly the collagen-induced arthritis (CIA) rat model, the therapeutic potential of Jak3/btk-IN-7 was evaluated by measuring its impact on key pathological indicators. These markers provide a quantitative assessment of disease severity, inflammation, and joint destruction.

The administration of this compound resulted in a significant and marked reduction in paw edema. Paw volume, a direct measure of localized inflammation, was substantially decreased in treated groups compared to vehicle-treated controls. This demonstrates the compound's potent anti-inflammatory activity at the site of pathology.

Histopathological analysis of joint tissue provided deeper insight into the compound's mechanism of action. Joint sections from vehicle-treated CIA rats exhibited classic signs of severe arthritis, including extensive synovial inflammation, pannus formation, and significant cartilage and bone erosion. A key driver of bone erosion in arthritis is the osteoclast, a specialized cell responsible for bone resorption. Staining for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts, revealed a high number of these cells in the joints of the vehicle group. In contrast, tissue from rats treated with this compound showed a dramatic reduction in TRAP-positive osteoclasts. This finding indicates that the dual inhibition of JAK3 and BTK pathways by this compound effectively suppresses osteoclastogenesis, thereby protecting against the irreversible joint destruction characteristic of rheumatoid arthritis.

Pathological MarkerObservation in Vehicle Control GroupObservation in this compound Treated GroupImplication
Paw EdemaSevere swelling and increased paw volumeSignificant reduction in paw volumePotent local anti-inflammatory effect
Arthritis IndexHigh clinical score indicating severe joint inflammationSubstantial and significant decrease in clinical scoreEffective suppression of overall joint disease activity
Whole Body ScorePoor score reflecting systemic illnessSignificant improvement in overall health and conditionSystemic therapeutic benefit
Osteoclast Staining (TRAP)High number of TRAP-positive osteoclasts in jointsMarked reduction in TRAP-positive osteoclastsInhibition of bone erosion and joint destruction

Pharmacodynamic Assessment in Preclinical Species

Pharmacodynamic (PD) studies are essential to confirm that a compound engages its intended molecular targets in vivo and produces the desired biological response. For this compound, these studies were designed to measure the modulation of both the BTK and JAK3 signaling pathways in preclinical species.

To confirm engagement with Bruton's tyrosine kinase (BTK), researchers performed target occupancy studies. Because this compound is a covalent inhibitor, it forms a stable bond with its target, allowing for direct measurement of the percentage of BTK enzyme that has been bound by the drug. Studies in rats demonstrated high and sustained BTK occupancy in splenocytes, a key cell population in the immune response. Following administration, this compound achieved near-complete (>90%) occupancy of the BTK protein in the spleen, confirming that the compound effectively reached and engaged its target in a relevant lymphoid organ.

To assess the in vivo inhibition of the Janus kinase 3 (JAK3) pathway, a functional biomarker assay was employed. The JAK3 pathway signals through the phosphorylation of STAT5 (pSTAT5), particularly in response to cytokines like interleukin-2 (B1167480) (IL-2). In ex vivo stimulation assays using whole blood from treated rats, the ability of IL-2 to induce STAT5 phosphorylation was measured. Treatment with this compound led to a profound, dose-dependent inhibition of IL-2-stimulated pSTAT5 formation. This result provides direct evidence that this compound effectively blocks JAK3 signaling in vivo, thereby disrupting a critical pathway for lymphocyte activation and proliferation.

Together, these two distinct PD assays confirm that this compound successfully engages and inhibits both of its intended targets in preclinical models, providing a strong mechanistic link between compound administration and therapeutic effect.

Target PathwayPharmacodynamic AssayTissue/MatrixKey FindingInterpretation
BTKTarget OccupancySpleenAchieved >90% occupancy of BTK protein.Confirms direct and high-level engagement of the BTK target in a key immune organ.
JAK3Inhibition of IL-2-induced pSTAT5Whole BloodProfound and dose-dependent inhibition of STAT5 phosphorylation.Demonstrates functional blockade of the JAK3 signaling pathway in circulating immune cells.

Comparative Preclinical Efficacy with Single-Target Kinase Inhibitors

A critical aspect of evaluating a dual-target inhibitor is to compare its efficacy against inhibitors that target only one of the pathways. In the rat CIA model, the therapeutic effects of this compound were benchmarked against established, clinically relevant single-target agents: Tofacitinib (a JAK inhibitor, primarily targeting JAK1/3) and Ibrutinib (a first-generation BTK inhibitor).

The studies revealed that this compound demonstrated superior efficacy compared to Tofacitinib when administered at therapeutically relevant doses. In head-to-head comparisons, this compound produced a greater reduction in both the Arthritis Index and paw edema than Tofacitinib. This suggests that the simultaneous inhibition of BTK provides an added therapeutic benefit over JAK inhibition alone in this disease model.

Similarly, when compared to the single-target BTK inhibitor Ibrutinib, this compound also showed a more robust therapeutic effect. The dual-target approach appeared more effective at controlling the multifaceted pathology of arthritis, which involves both B-cell-driven (BTK-dependent) and T-cell/cytokine-driven (JAK-dependent) processes. The superior performance of this compound in reducing clinical scores and protecting against joint destruction compared to either single-agent inhibitor underscores the potential advantage of a dual-inhibition strategy for complex autoimmune diseases like rheumatoid arthritis.

CompoundTarget(s)Relative Efficacy on Arthritis IndexRelative Efficacy on Paw EdemaKey Conclusion
This compound JAK3 / BTK (Dual) Superior Reduction Superior Reduction Dual inhibition provides a more robust therapeutic effect than single-pathway blockade.
TofacitinibJAK1 / JAK3Effective, but less than this compoundEffective, but less than this compoundHighlights the added benefit of concurrent BTK inhibition.
IbrutinibBTKEffective, but less than this compoundEffective, but less than this compoundHighlights the added benefit of concurrent JAK3 inhibition.

Rational Design and Structure Activity Relationship Sar of Dual Jak3/btk Inhibitors

Computational Chemistry and In Silico Drug Discovery Methodologies

The development of dual-target inhibitors for BTK and JAK3 heavily relies on computational methods to accelerate the discovery process, reduce costs, and refine the properties of potential drug candidates. mdpi.comresearcherslinks.com These in silico techniques provide critical insights into molecular interactions and guide the synthesis of novel compounds.

Molecular docking is a fundamental computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researcherslinks.com In the context of dual JAK3/BTK inhibitors, docking studies are essential to understand how a single molecule can effectively fit into the ATP-binding pockets of both enzymes. researcherslinks.comresearchgate.net

For instance, in the design of quinoxaline-based dual inhibitors, molecular docking was used to predict the binding modes of newly designed derivatives. researcherslinks.com These studies analyzed interactions with key residues in the hinge region of both kinases, such as LEU 905 in JAK3 and MET 477 in BTK. researcherslinks.com The docking results helped to rationalize the observed inhibitory activities and guide further structural modifications. researcherslinks.com Similarly, after virtual screening campaigns, docking is used to validate potential hits. For example, to confirm the accuracy of docking procedures, co-crystallized ligands of BTK (PDB ID: 8FLL) and JAK3 (PDB ID: 6AAK) were redocked using software like AutoDock Vina. mdpi.com The analysis of protein-ligand interactions, including hydrogen bonds and hydrophobic contacts, is crucial for predicting the binding stability and potency of the inhibitors. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This process significantly narrows down the number of candidates for experimental testing. For the discovery of dual JAK3/BTK inhibitors, a common approach involves pharmacophore-based virtual screening followed by molecular docking. nih.govfrontiersin.org

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For JAK3, a four-point pharmacophore model (AAHR.92), consisting of two hydrogen bond acceptors, one hydrophobic group, and one aromatic ring, was developed. nih.gov This model was then used as a 3D query to screen databases like ZINCpharmer, resulting in hundreds of thousands of initial hits. nih.gov These hits are then filtered through high-throughput virtual screening (HTVS) to identify compounds with the best-predicted binding scores. nih.gov In another study, machine learning models were used to virtually screen the Coconut database (a collection of natural products), which yielded over 14,000 candidate inhibitors for further evaluation by molecular docking. mdpi.com

Modern drug discovery for dual-target inhibitors increasingly incorporates machine learning (ML) and molecular dynamics (MD) simulations. mdpi.comuts.edu.au ML models, such as random forests, extra trees, and extreme gradient boosting (XGB), can be trained on known inhibitor data to predict the activity of new compounds. mdpi.com These models can analyze vast chemical spaces to identify promising candidates from large databases. mdpi.comnih.gov Interpretable ML models like SHapley Additive exPlanation (SHAP) can even identify specific molecular fragments or "fingerprint features" that are crucial for inhibitory activity against both BTK and JAK3. mdpi.comnih.gov

Once promising candidates are identified through screening and docking, MD simulations are performed to explore the stability of the protein-ligand complex over time. mdpi.comnih.gov These simulations, often run for durations like 100 nanoseconds, provide detailed information on the dynamic interactions between the inhibitor and the kinase. mdpi.comnih.gov By calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can more accurately estimate the binding affinity and stability of the compounds, leading to the selection of optimal candidates for synthesis and biological testing. mdpi.com For example, this integrated pipeline led to the identification of the natural product CNP0266747 as a promising dual BTK/JAK3 inhibitor. mdpi.comnih.gov

Structural Features and Pharmacophore Development for Dual Inhibition

The design of potent and selective dual inhibitors requires a focus on common and unique structural features within the ATP-binding sites of JAK3 and BTK. The development of a pharmacophore model that captures these features is a critical step.

Several chemical scaffolds have been identified as privileged structures for dual JAK3/BTK inhibition. These core structures serve as a foundation upon which various functional groups can be added to optimize potency and selectivity.

Pyrimidine (B1678525) Derivatives: Several classes of pyrimidine derivatives have been reported as highly potent dual BTK and JAK3 inhibitors. nih.gov In one study, a series of pyrimidine-based compounds showed strong inhibitory activity, with several compounds inhibiting both enzymes at nanomolar concentrations. nih.gov By combining a benzoxaborole scaffold with a pyrimidine pharmacophore, researchers created a library of compounds with dual activities against BTK and JAK3, with some showing IC₅₀ values less than 2 nM against both targets. nih.govmdpi.com

Quinoxaline Derivatives: Nitro and amino-quinoxaline derivatives have also been identified as promising scaffolds for dual JAK3/BTK inhibitors. researcherslinks.comresearcherslinks.com These were designed to have hydrogen bond donor and acceptor centers at positions suitable for interaction with ATP-binding residues in both enzymes. researcherslinks.com

Below is a table of selected pyrimidine derivatives and their inhibitory activities.

CompoundBTK Inhibition (IC₅₀)JAK3 Inhibition (IC₅₀)Reference
Compound 7e < 1 nM (Phosphorylation)< 1 nM (Phosphorylation) nih.gov
Compound 7g < 1 nM (Phosphorylation)< 1 nM (Phosphorylation) nih.gov
Compound 7m < 1 nM (Phosphorylation)< 1 nM (Phosphorylation) nih.gov
Compound 7n < 1 nM (Phosphorylation)< 1 nM (Phosphorylation) nih.gov
Compound 15 0.6 nM0.4 nM researchgate.net

The table displays the half-maximal inhibitory concentration (IC₅₀) or inhibition of phosphorylation for selected pyrimidine compounds against BTK and JAK3 enzymes, indicating their high potency.

A key strategy in designing potent and selective kinase inhibitors is to target unique amino acid residues within the active site. Both JAK3 and BTK possess a cysteine residue in their ATP-binding pockets (Cys909 in JAK3 and Cys481 in BTK) that is not present in all other kinases, including other JAK family members like JAK1 and JAK2. nih.govnih.govresearchgate.net

This feature allows for the design of covalent inhibitors that form an irreversible bond with the cysteine residue. acs.orgresearchgate.net These inhibitors typically contain a reactive group, or "warhead," such as an acrylamide (B121943) moiety, which undergoes a Michael addition reaction with the thiol group of the cysteine. frontiersin.orgnih.gov This covalent interaction can lead to high potency and prolonged duration of action. acs.org The design of such inhibitors must be carefully balanced to ensure sufficient reactivity with the target cysteine while minimizing off-target reactions with other proteins. acs.org This strategy has proven successful in developing highly selective JAK3 inhibitors and is a cornerstone of the design of dual-acting covalent JAK3/BTK inhibitors. nih.govresearchgate.net

Optimization for Enhanced Potency and Selectivity Through Structural Modifications

A significant focus in the development of dual JAK3/BTK inhibitors has been the optimization of lead compounds to enhance their potency and selectivity. This is typically achieved through systematic structural modifications and the analysis of structure-activity relationships (SAR).

One common strategy involves modifying the core scaffold of known kinase inhibitors. For instance, researchers have utilized a diphenyl pyrimidine core, inspired by potent and selective BTK inhibitors, as a starting point. researchgate.net By introducing various flexible C-2 aniline (B41778) side chains to this new diphenyl pyrimidine core, a series of derivatives were synthesized and evaluated for their inhibitory activity against both BTK and JAK3. researchgate.net This approach led to the identification of several compounds with potent dual inhibitory activity. researchgate.netnih.gov

Another key aspect of optimization is the exploitation of specific amino acid residues within the kinase active sites. JAK3 is unique among the JAK family in possessing a cysteine residue (Cys909) at a position that is structurally equivalent to Cys481 in BTK. nih.govnih.gov This shared feature allows for the design of covalent inhibitors that can form a bond with this cysteine, leading to high potency and selectivity. nih.govnih.gov Medicinal chemistry campaigns have focused on developing 2,4-substituted pyrimidines that incorporate an acrylamide electrophile to form a covalent bond with Cys909 in JAK3. nih.govnih.gov

Further SAR studies have explored modifications to different parts of the inhibitor molecule, often divided into a "tail," "arm," and "core." For example, in a series of 2,4-disubstituted pyrimidine-based JAK3 inhibitors, modifications to the aniline tail moiety significantly impacted potency. nih.gov Removing a 2-methoxy group enhanced potency against JAK3 over five-fold, although it also increased cytotoxicity. nih.gov The introduction of a 4-morpholinylaniline tail resulted in a potent JAK3 inhibitor with comparable cellular selectivity to the parent compound. nih.gov

The following table summarizes the inhibitory activities of selected dual JAK3/BTK inhibitors, highlighting the impact of structural modifications on their potency.

CompoundTargetIC₅₀ (nM)Reference
XL-12 (Jak3/btk-IN-7) BTK2.0 nih.govmedchemexpress.com
JAK314.0 nih.govmedchemexpress.com
Compound 7e BTK<10 researchgate.netnih.gov
JAK3<1 researchgate.net
Compound 7g BTK<10 researchgate.netnih.gov
JAK3<1 researchgate.net
Compound 7m BTK<10 researchgate.netnih.gov
JAK3<1 researchgate.net
Compound 7n BTK<10 researchgate.netnih.gov
JAK3<1 researchgate.net
PF-06651600 JAK3- acs.org
TEC Family Kinases (including BTK)- acs.org
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ indicates a more potent inhibitor.

The dual activity of compounds like PF-06651600 against both JAK3 and the TEC kinase family (which includes BTK) suggests that a single molecule can provide a beneficial inhibitory profile for treating inflammatory diseases by targeting multiple pathways. acs.org

Chemical Probes and Tools for Kinase Biology Interrogation

The high degree of structural conservation in the ATP binding pockets of the JAK family has made the development of highly selective inhibitors for use as pharmacological probes a significant challenge. nih.govnih.govosti.gov However, the unique cysteine residue (Cys909) in JAK3 has been exploited to create selective covalent inhibitors that serve as valuable tools for interrogating JAK3-dependent biology. nih.govnih.govosti.gov These chemical probes allow researchers to specifically study the functions of JAK3, distinguishing its roles from those of other closely related kinases. thesgc.org

For instance, the development of 2,4-substituted pyrimidines as covalent JAK3 inhibitors has provided a set of useful tools to pharmacologically investigate JAK3's role in cellular signaling. nih.govnih.gov The selectivity of these probes is crucial, as off-target effects can confound experimental results. Some inhibitors, while selective for JAK3 within the JAK family, may also inhibit other kinases, necessitating the use of appropriate controls. thesgc.org

The design of these probes often involves a structure-based approach, utilizing co-crystal structures of inhibitors bound to the kinase to guide further optimization. nih.govnih.gov This allows for the rational design of modifications that enhance selectivity and potency. The development of both irreversible and reversible covalent inhibitors provides a versatile toolkit for studying kinase biology. thesgc.org For example, reversible covalent inhibitors like FM-381 have been developed to specifically target JAK3, with inactive control compounds available to account for any non-specific effects. thesgc.org

The ability to selectively inhibit both BTK and JAK3 with a single compound also provides a powerful tool for studying the interplay between these two signaling pathways in various diseases. researchgate.netnih.gov

Broader Research Implications and Future Directions for Jak3/btk in 7 Research

Exploration of Efficacy in Additional Preclinical Disease Models

While initial studies have laid the groundwork, the full therapeutic potential of JAK3/BTK-IN-7 can be further understood by evaluating its efficacy in a broader range of preclinical disease models.

Lymphoproliferative Disorders: Given that both BTK and JAK3 are validated targets in B-cell malignancies, future research should focus on testing this compound in various B-cell lymphoma models. researchgate.net This could include xenograft and patient-derived xenograft (PDX) models of different lymphoma subtypes to assess the breadth of its anti-proliferative activity. researchgate.net Comparing its efficacy against established single-target agents like ibrutinib (B1684441) would also be crucial. researchgate.net

Other Autoimmune Conditions: The roles of JAK3 and BTK in immune cell signaling suggest that their dual inhibition could be beneficial in a variety of autoimmune diseases beyond rheumatoid arthritis. bmj.comnih.gov Preclinical models for conditions such as multiple sclerosis and systemic lupus erythematosus would be valuable for these investigations. bmj.com For instance, the efficacy of a similar dual JAK3/BTK inhibitor, SSD6453, was demonstrated in experimental autoimmune encephalomyelitis (EAE) models, which mimic multiple sclerosis. bmj.com

Advanced Mechanistic Studies on Immune Cell Subsets and Pathways Modulated by Dual Inhibition

A deeper understanding of how this compound affects various immune cells and their signaling pathways is critical for optimizing its therapeutic use.

Immune Cell Subsets: Detailed studies are needed to dissect the specific effects of this compound on different immune cell populations. This includes analyzing its impact on the proliferation, differentiation, and function of T-cells, B-cells, natural killer (NK) cells, and myeloid cells. Both JAK3 and BTK are expressed in leukocytes, and their dual inhibition is expected to have a broad immunomodulatory effect. bmj.com

Signaling Pathways: Advanced mechanistic studies should aim to delineate the downstream signaling cascades affected by the dual inhibition of JAK3 and BTK. This involves investigating the phosphorylation status of key signaling proteins in the JAK/STAT and B-cell receptor (BCR) pathways. bmj.comnih.gov Understanding how the simultaneous blockade of these two kinases leads to synergistic or additive effects on downstream targets like STAT5, AKT, and ERK is a key area for future research. bmj.comnih.gov

Strategies for Overcoming Potential Preclinical Resistance Mechanisms

As with any targeted therapy, the potential for resistance development is a significant concern.

Identifying Resistance Mechanisms: Preclinical studies should be designed to induce and identify potential mechanisms of resistance to this compound. This could involve long-term exposure of cancer cell lines to the inhibitor and subsequent genomic and proteomic analysis to identify mutations or pathway alterations that confer resistance. nih.govacs.org For single-agent BTK inhibitors, resistance often arises from mutations in the BTK gene itself. nih.gov

Combination Therapies: A promising strategy to overcome or prevent resistance is the use of combination therapies. iwmf.com Preclinical studies could explore the synergistic effects of this compound with other targeted agents, such as PI3K inhibitors, BH3 mimetics, or anti-CD20 antibodies. nih.goviwmf.com Investigating combinations that target parallel or downstream signaling pathways could be particularly effective. iwmf.com

Methodological Advancements in Dual Kinase Inhibitor Evaluation and Design

The development of dual-target inhibitors like this compound drives the need for advanced methodologies for their evaluation and design.

Computational Approaches: The use of computational tools, including machine learning and molecular dynamics simulations, can aid in the design and optimization of dual inhibitors. researchgate.netmdpi.com These methods can help predict the binding affinities of compounds to multiple targets and identify key structural features required for dual activity. researchgate.netmdpi.com Such approaches can streamline the drug discovery process and reduce the reliance on traditional screening methods. mdpi.comresearcherslinks.com

Structure-Activity Relationship (SAR) Studies: Continued SAR studies are essential to refine the chemical scaffold of this compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net These studies involve synthesizing and testing a series of related compounds to understand how structural modifications affect their biological activity. nih.gov

Compound/InhibitorTarget(s)Key Research Finding
This compound (XL-12) JAK3, BTKA promising dual inhibitor for rheumatoid arthritis with potent inhibitory activities against both BTK and JAK3. nih.gov
SSD6453 JAK3, BTKA highly selective and irreversible dual inhibitor that demonstrated synergistic efficacy in multiple preclinical inflammation models. bmj.com
Cerdulatinib SYK, JAKOvercomes microenvironment-mediated protection of CLL cells and induces apoptosis, suggesting a more effective strategy than single BTK inhibition. nih.gov
Ibrutinib BTKA first-in-class BTK inhibitor that has shown remarkable responses in B-cell malignancies but is susceptible to resistance. nih.govnih.gov

Contribution to the Understanding of Kinase Biology and Immunopharmacology

The study of dual inhibitors like this compound contributes significantly to our fundamental understanding of kinase biology and the intricate signaling networks that govern immune responses.

Kinase Crosstalk: Investigating the effects of simultaneously inhibiting two key kinases provides valuable insights into the crosstalk and redundancy within cellular signaling pathways. nih.gov This can help to unravel the complex interplay between different signaling cascades in both normal and diseased states.

Immunopharmacology: The development of dual-target immunomodulatory agents expands our understanding of how to precisely manipulate the immune system for therapeutic benefit. The study of this compound can help to define the optimal balance of immunosuppression needed to treat autoimmune diseases without compromising host defense.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Jak3/btk-IN-7, and what experimental evidence supports their inhibition?

  • Methodological Answer : this compound is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). Evidence for target inhibition includes in vitro kinase assays demonstrating IC50 values of 2 nM (JAK3) and 14 nM (BTK) using recombinant enzyme systems . Researchers should validate target engagement via phospho-specific flow cytometry or Western blotting in cellular models (e.g., B-cell lines for BTK, T-cell lines for JAK3) to confirm pathway suppression.

Q. What in vitro assays are commonly used to evaluate this compound's inhibitory activity, and how should researchers control for assay specificity?

  • Methodological Answer : Standard assays include:

  • Kinase inhibition assays : Use recombinant JAK3/BTK enzymes with ATP analogs (e.g., ADP-Glo™) to quantify inhibition .
  • Cellular proliferation assays : Measure suppression of IL-2/IL-4-driven T/B-cell proliferation.
    Controls: Include pan-JAK inhibitors (e.g., Tofacitinib) and BTK-specific inhibitors (e.g., Ibrutinib) to differentiate selectivity. Use isoform-specific siRNA knockdowns to confirm on-target effects.

Q. How does the selectivity profile of this compound for JAK3 versus BTK influence experimental design in autoimmune disease models?

  • Methodological Answer : Prioritize disease models where dual inhibition is advantageous (e.g., rheumatoid arthritis with concurrent JAK3-dependent T-cell activation and BTK-driven B-cell pathology). Use dose-response studies to identify concentrations that selectively inhibit JAK3 (lower doses) versus BTK (higher doses). Validate using transcriptomic profiling (e.g., RNA-seq) of pathway-specific markers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different experimental setups?

  • Methodological Answer : Variability in IC50 (e.g., <0.01 μM vs. 2 nM ) may arise from assay conditions (ATP concentration, enzyme purity). To resolve:

  • Standardize assays : Use consistent ATP levels (near Km values) and enzyme sources.
  • Orthogonal validation : Compare results with SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Cross-validate with literature : Align findings with published datasets using controlled parameters (e.g., cell type, incubation time).

Q. What methodological considerations are critical when designing in vivo studies to assess this compound's efficacy in rheumatoid arthritis models?

  • Methodological Answer :

  • Model selection : Use collagen-induced arthritis (CIA) mice or humanized synovium models to mimic disease pathology.
  • Pharmacokinetics : Monitor plasma/tissue concentrations via LC-MS to ensure target coverage. Adjust dosing to match in vitro IC90 values.
  • Endpoint analysis : Combine clinical scoring (paw swelling) with histopathology (synovial inflammation) and flow cytometry (T/B-cell subset analysis) .

Q. How can multi-omics approaches be integrated to elucidate off-target effects of this compound in complex biological systems?

  • Methodological Answer :

  • Proteomics : Perform phosphoproteomics to identify non-canonical kinase targets.
  • Transcriptomics : Use scRNA-seq to detect aberrant gene expression in treated vs. untreated immune cells.
  • Metabolomics : Assess metabolic shifts (e.g., ATP depletion) linked to off-target kinase inhibition.
    Cross-reference findings with CRISPR-Cas9 screens to validate off-target candidates .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results between this compound's in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies may stem from bioavailability or compensatory pathways. Strategies:

  • Pharmacodynamic profiling : Measure drug levels in target tissues and correlate with pathway inhibition (e.g., STAT5 phosphorylation for JAK3).
  • Combinatorial studies : Test this compound with checkpoint inhibitors (e.g., anti-PD-1) to overcome resistance .

Q. What statistical frameworks are recommended for analyzing high-throughput screening data involving this compound?

  • Methodological Answer : Use robust regression models (e.g., LOESS) to normalize plate-to-plate variability. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-parametric datasets. Validate hits with dose-response curves and synergy scoring (e.g., Chou-Talalay method) for combination studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.